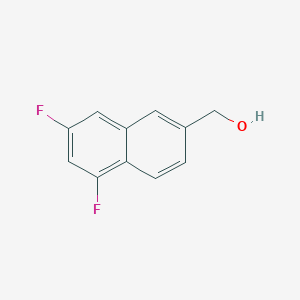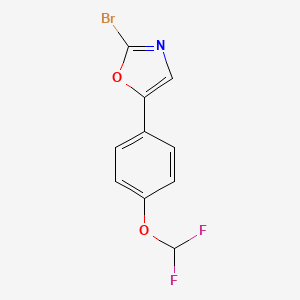
2-Bromo-6-fluoro-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-fluoro-3-nitrobenzamide is an organic compound with the molecular formula C7H4BrFN2O3 It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of concentrated sulfuric acid as a solvent and nitrating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6-fluoro-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted through nucleophilic aromatic substitution reactions, often using reagents like potassium fluoride.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reduction: Tin(II) chloride, hydrochloric acid, ethanol.
Substitution: Potassium fluoride, anhydrous conditions.
Coupling: Palladium catalysts, organoboron reagents.
Major Products:
Reduction: 2-Bromo-6-fluoro-3-aminobenzamide.
Substitution: 2-Fluoro-6-substituted-3-nitrobenzamide.
Coupling: Various biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-6-fluoro-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-fluoro-3-nitrobenzamide largely depends on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, such as enzymes and receptors .
Comparación Con Compuestos Similares
- 2-Bromo-6-fluoro-3-aminobenzamide
- 2-Fluoro-6-bromo-3-nitrobenzoic acid
- 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide
Uniqueness: 2-Bromo-6-fluoro-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Its combination of bromine, fluorine, and nitro groups makes it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C7H4BrFN2O3 |
|---|---|
Peso molecular |
263.02 g/mol |
Nombre IUPAC |
2-bromo-6-fluoro-3-nitrobenzamide |
InChI |
InChI=1S/C7H4BrFN2O3/c8-6-4(11(13)14)2-1-3(9)5(6)7(10)12/h1-2H,(H2,10,12) |
Clave InChI |
FQUHJQHUTDQNMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-7-ethoxybenzo[d]thiazole](/img/structure/B12968476.png)
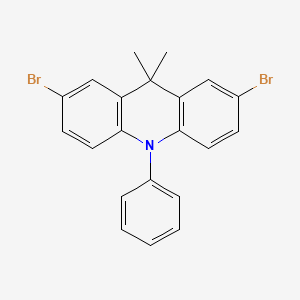

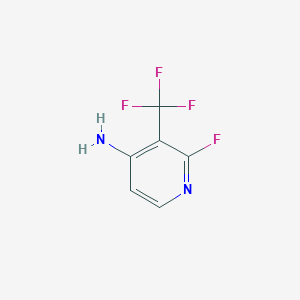
![Benzyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12968482.png)

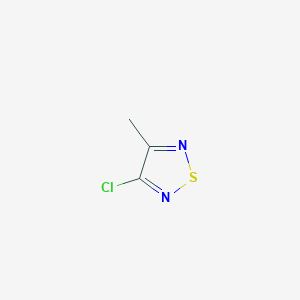
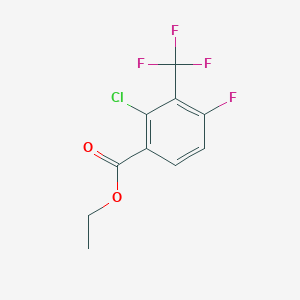
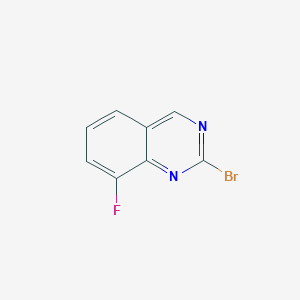
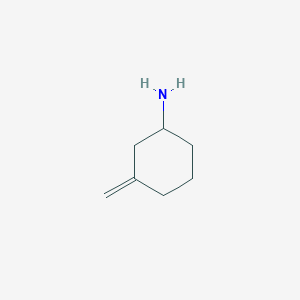

![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12968512.png)
